

The Strategic Intermediate: A Technical Guide to 4-(Morpholine-4-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

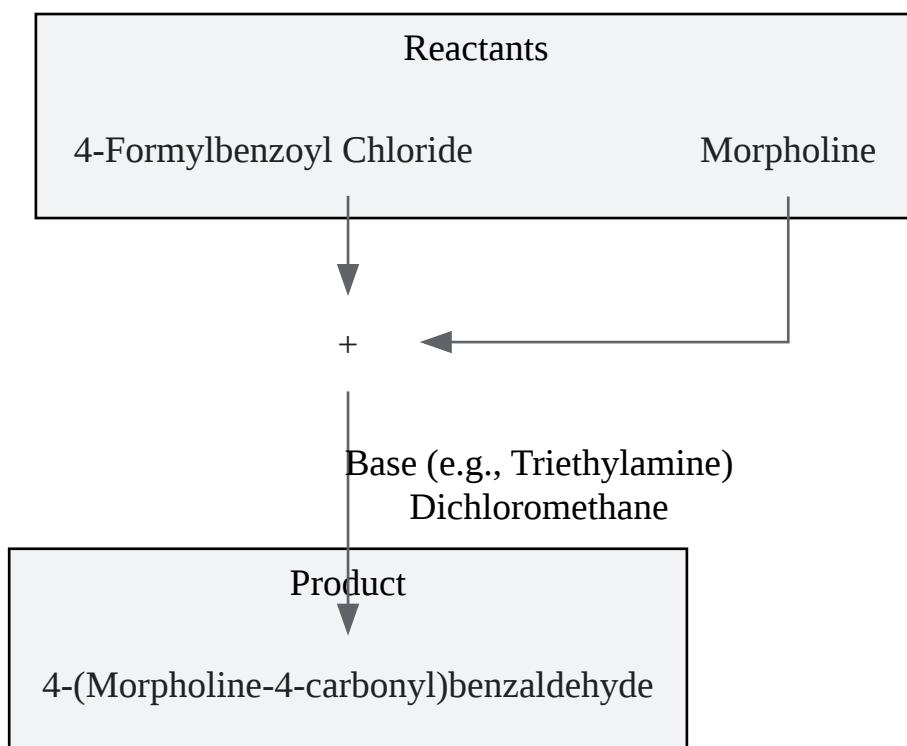
Compound of Interest

Compound Name:	4-(Morpholine-4-carbonyl)benzaldehyde
Cat. No.:	B1612799

[Get Quote](#)

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. **4-(Morpholine-4-carbonyl)benzaldehyde** (CAS No. 58287-80-2), a bifunctional aromatic compound, has emerged as a key intermediate of significant interest. This technical guide provides an in-depth analysis of its synthesis, properties, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics. The presence of both a reactive aldehyde and a synthetically versatile morpholine amide within a single scaffold makes it a valuable tool for researchers, scientists, and drug development professionals.[1][2]

Physicochemical Properties


A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. **4-(Morpholine-4-carbonyl)benzaldehyde** is typically an off-white solid, a characteristic that aids in its handling and purification.[2] The morpholine moiety enhances its solubility in a range of organic solvents, facilitating its use in various reaction conditions.[2]

Property	Value	Source
CAS Number	58287-80-2	[3] [4]
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[2] [3] [4]
Molecular Weight	219.24 g/mol	[2] [3] [4]
Appearance	Off-white solid	[2]
Purity	≥ 99% (GC)	[2]
Storage Conditions	0-8°C	[2]

Synthesis and Mechanistic Considerations

The synthesis of **4-(Morpholine-4-carbonyl)benzaldehyde** is conceptually straightforward, typically involving the acylation of morpholine with a suitable 4-formylbenzoyl derivative. A common and efficient laboratory-scale synthesis involves the reaction of 4-formylbenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram: Synthesis of 4-(Morpholine-4-carbonyl)benzaldehyde

[Click to download full resolution via product page](#)

Caption: Synthesis of the target compound from 4-formylbenzoyl chloride and morpholine.

Experimental Protocol: Synthesis from 4-Formylbenzoyl Chloride and Morpholine

This protocol describes a standard procedure for the synthesis of **4-(Morpholine-4-carbonyl)benzaldehyde**.

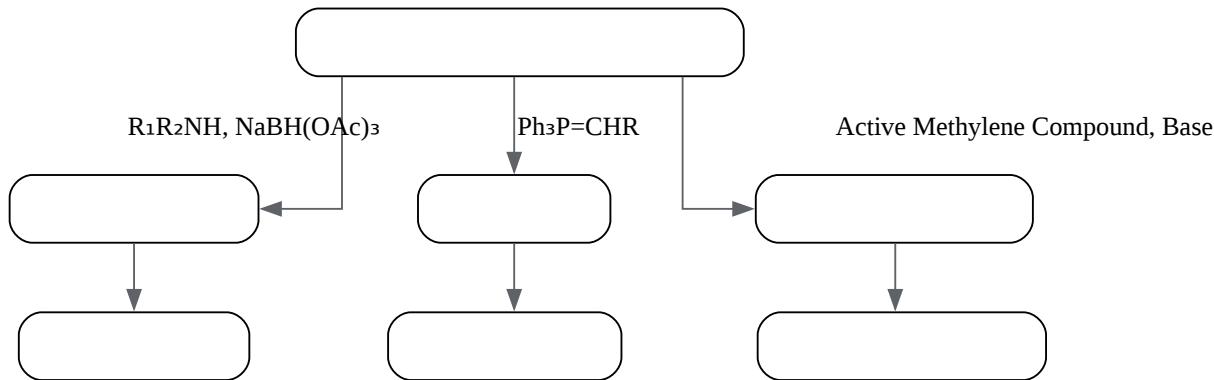
- Reaction Setup: To a solution of 4-formylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add triethylamine (1.2 eq).
- Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0°C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality of Experimental Choices: The use of an inert atmosphere prevents the reaction of 4-formylbenzoyl chloride with atmospheric moisture. The addition of a tertiary amine base like triethylamine is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic. Cooling the reaction to 0°C during the initial addition helps to control the exothermicity of the acylation reaction.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **4-(Morpholine-4-carbonyl)benzaldehyde** stems from the orthogonal reactivity of its two functional groups: the aldehyde and the morpholine amide.


The Aldehyde Moiety: A Gateway to Molecular Complexity

The aldehyde group is a highly reactive electrophilic center, susceptible to nucleophilic attack. This reactivity allows for a wide array of chemical transformations to build more complex molecular scaffolds.

- Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing diversity.
- Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry, allowing for the extension of the carbon skeleton.
- Condensation Reactions: The aldehyde readily participates in condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate α,β -

unsaturated systems, which are themselves versatile synthetic intermediates.[5]

Diagram: Key Reactions of the Aldehyde Group

[Click to download full resolution via product page](#)

Caption: Major synthetic transformations of the aldehyde functionality.

The Morpholine Amide: A Modulator of Physicochemical and Biological Properties


The morpholine amide moiety is generally stable to many reaction conditions used to transform the aldehyde group. Its primary role is often as a key pharmacophore that can influence the physicochemical properties of the final molecule, such as solubility, metabolic stability, and receptor binding. The morpholine ring is a prevalent structural motif in many approved drugs, valued for its ability to improve pharmacokinetic profiles.[5]

Applications in Drug Discovery

The structural features of **4-(Morpholine-4-carbonyl)benzaldehyde** make it a particularly attractive starting material in the synthesis of kinase inhibitors, a major class of anti-cancer therapeutics. The morpholine moiety is a well-established pharmacophore in many inhibitors of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer.

While specific examples detailing the direct use of **4-(Morpholine-4-carbonyl)benzaldehyde** in the synthesis of clinical candidates are not readily available in the public literature, the broader class of morpholino-substituted aromatics is extensively documented in the development of PI3K and mTOR inhibitors.^{[6][7]} For instance, the synthesis of various morpholinopyrimidine derivatives as potent PI3K/mTOR inhibitors often involves intermediates that could be conceptually derived from or are structurally analogous to **4-(Morpholine-4-carbonyl)benzaldehyde**.^[8] The aldehyde functionality provides a convenient handle for the construction of the core heterocyclic systems common to many kinase inhibitors.

Diagram: Conceptual Pathway to Kinase Inhibitors

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic route to kinase inhibitors.

Safety and Handling

A comprehensive safety assessment is critical before handling any chemical substance. As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for **4-(Morpholine-4-carbonyl)benzaldehyde** (CAS 58287-80-2) with detailed toxicological data is not readily found. Therefore, it is imperative to handle this compound with the appropriate

precautions for a novel chemical substance of unknown toxicity. Standard laboratory safety protocols should be strictly followed.

General Handling Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
- Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

- Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[\[2\]](#)

Spectroscopic Characterization

While experimental spectra for **4-(Morpholine-4-carbonyl)benzaldehyde** are not widely published, the expected spectroscopic features can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5-10.5 ppm. The aromatic protons would appear as a set of doublets in the aromatic region (δ 7.0-8.0 ppm). The protons of the morpholine ring would likely appear as two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
- ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at around δ 190 ppm and the amide carbonyl carbon in the range of δ 165-175 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region, and the morpholine carbons would appear in the upfield region.
- IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretching band for the aldehyde around 1700 cm^{-1} and another strong amide carbonyl stretch around 1640

cm⁻¹. The characteristic C-H stretching of the aldehyde would be expected around 2720 and 2820 cm⁻¹.

- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.24 g/mol).

Conclusion

4-(Morpholine-4-carbonyl)benzaldehyde is a strategically important and versatile building block in modern organic and medicinal chemistry. Its bifunctional nature, combining a reactive aldehyde with a pharmaceutically relevant morpholine amide, provides a powerful platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and advanced materials. Further research into its applications and the publication of comprehensive analytical and safety data will undoubtedly solidify its role as a valuable tool for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Morpholine-4-carbonyl)benzaldehyde | C12H13NO3 | CID 20569837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morphinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Strategic Intermediate: A Technical Guide to 4-(Morpholine-4-carbonyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612799#4-morpholine-4-carbonyl-benzaldehyde-cas-number-58287-80-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com